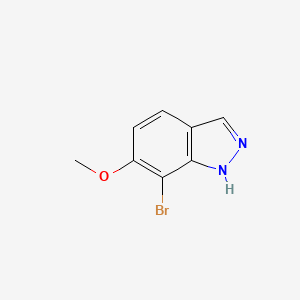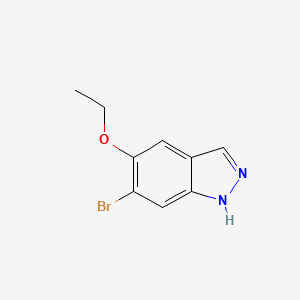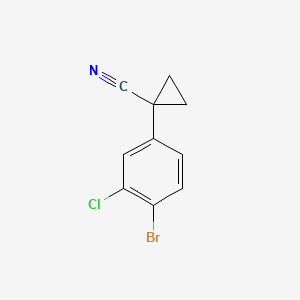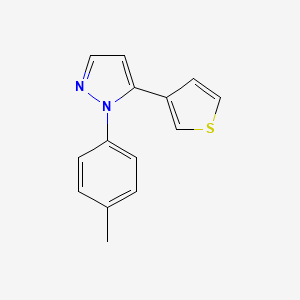
6-tert-Butyl-4-chloro-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-tert-Butyl-4-chloro-quinoline” is a chemical compound with the molecular formula C13H14ClN . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Synthesis Analysis
The synthesis of “this compound” and its derivatives could potentially involve the transesterification of β-keto esters . Transesterification is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The “6-tert-Butyl” and “4-chloro” groups are substituents on this quinoline core .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially include reactions typical of quinolines and their derivatives . For example, quinolines can undergo electrophilic substitution reactions at the 5 and 8 positions .
科学的研究の応用
6-TBCQ has a number of potential applications in the field of scientific research. This compound has been used as a model compound to study the mechanisms of action of certain drugs, as well as to study the biochemical and physiological effects of certain compounds. 6-TBCQ has also been used as a reagent in the synthesis of other compounds, such as other quinoline derivatives. This compound has also been used to study the effects of certain environmental pollutants on the human body.
作用機序
The mechanism of action of 6-TBCQ is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, which then activates certain biochemical pathways. This activation of biochemical pathways is believed to be responsible for the various physiological and biochemical effects of 6-TBCQ.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TBCQ are still being studied. However, studies have shown that this compound has the potential to affect a variety of processes in the body, including the regulation of metabolic pathways, the production of hormones, and the regulation of neurotransmitter release. In addition, 6-TBCQ has been shown to have a variety of anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
The use of 6-TBCQ in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-TBCQ is its low cost and ease of synthesis. In addition, 6-TBCQ is a relatively stable compound and is not toxic, making it a safe choice for laboratory experiments. However, 6-TBCQ is not very soluble in water, which can limit its use in certain applications.
将来の方向性
The potential applications of 6-TBCQ are still being explored. Some potential future directions for research include the use of 6-TBCQ as a drug delivery system, the development of new synthetic methods for the production of 6-TBCQ, and the study of the biochemical and physiological effects of this compound in more detail. In addition, research into the potential toxicological effects of 6-TBCQ is also of great interest.
合成法
6-TBCQ is typically synthesized through a two-step process that involves the reaction of 4-chlorobenzotrichloride and t-butyl alcohol. In the first step, 4-chlorobenzotrichloride is reacted with t-butyl alcohol in the presence of a catalyst to form 4-chloro-t-butylbenzene. The second step involves the reaction of 4-chloro-t-butylbenzene with aqueous ammonia to form 6-TBCQ. This method of synthesis is relatively simple and cost-effective, making it a popular choice for the synthesis of 6-TBCQ in laboratory settings.
Safety and Hazards
特性
IUPAC Name |
6-tert-butyl-4-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVMLZMNINVLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279299 |
Source


|
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-72-1 |
Source


|
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

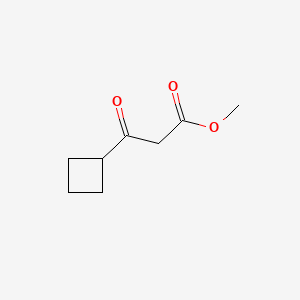

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid](/img/structure/B596965.png)
![3-Iodoimidazo[1,2-a]pyrazine](/img/structure/B596966.png)



